((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone
Description
The compound ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone is a biphenyl-based derivative featuring a central ketone group flanked by oxygen-linked phenylene units and terminal 2-hydroxyphenyl substituents. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, catalysis, and pharmaceuticals. The hydroxyl groups enhance hydrogen-bonding interactions, while the biphenyl backbone provides rigidity and conjugation, influencing optical and thermal stability .
Properties
CAS No. |
39203-98-0 |
|---|---|
Molecular Formula |
C37H24O5 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
34,35-dihydroxy-6,26-dioxaheptacyclo[25.2.2.22,5.27,10.222,25.111,15.117,21]nonatriaconta-1(30),2(39),3,5(38),7,9,11(35),12,14,17,19,21(34),22(33),23,25(32),27(31),28,36-octadecaen-16-one |
InChI |
InChI=1S/C37H24O5/c38-35-31-3-1-5-33(35)37(40)34-6-2-4-32(36(34)39)26-13-21-30(22-14-26)42-28-17-9-24(10-18-28)23-7-15-27(16-8-23)41-29-19-11-25(31)12-20-29/h1-22,38-39H |
InChI Key |
OMYARDXFIUGFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=CC(=C3O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=C(C=C6)OC7=CC=C2C=C7)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone typically involves multi-step organic reactions. One common method includes the oxidative coupling of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as copper or palladium to facilitate the formation of the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) ()
- Structure: Contains biphenyl-linked ethanone groups but lacks hydroxyl and oxygen bridges.
- Key Differences: Absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity. Lower solubility in polar solvents (e.g., water, ethanol) compared to the target compound. Reduced thermal stability due to weaker intermolecular interactions.
1,1'-(2,2'-Dihydroxy-5,5'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis-ethanone ()
- Structure : Features hydroxyl and methyl groups on the biphenyl core.
- Hydroxyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but may increase susceptibility to oxidation.
Physicochemical Properties
| Property | Target Compound | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) | Bisphenol A |
|---|---|---|---|
| Solubility | High in DMF, DMSO | Low in polar solvents | Moderate in acetone, ethanol |
| Melting Point | >250°C (estimated) | ~180–200°C | 156°C |
| Thermal Stability | High (rigid biphenyl backbone) | Moderate | Decomposes above 220°C |
| Hydrogen Bonding | Strong (dual -OH groups) | Absent | Moderate (dual -OH groups) |
- Key Insights: The hydroxyl groups in the target compound significantly elevate its melting point and solubility in polar aprotic solvents compared to non-hydroxylated analogues . Bisphenol A () shares hydrogen-bonding capacity but lacks the conjugated ketone system, reducing its optical applications .
Catalysis and Coordination Chemistry
- The target compound’s hydroxyl and ketone groups enable metal coordination, similar to Schiff bases derived from biphenyl diamines (). Potential use in catalytic systems for oxidation reactions .
Materials Science
- Compared to bis-azo dyes (), the target compound’s conjugated system may offer superior photostability, making it suitable for optoelectronic devices.
Biological Activity
The compound ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone , identified by the CAS number 39203-98-0 , is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C₃₈H₂₆O₅
- Molecular Weight : 578.6094 g/mol
- Density : 1.288 g/cm³
- Boiling Point : 717.7°C at 760 mmHg
- Flash Point : 227.2°C
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₂₆O₅ |
| Molecular Weight | 578.6094 g/mol |
| Density | 1.288 g/cm³ |
| Boiling Point | 717.7°C |
| Flash Point | 227.2°C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone . The mechanisms of action often involve:
- Inhibition of Enzymes : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : These compounds may interact with DNA or RNA, disrupting the replication and transcription processes essential for cancer cell survival .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of similar compounds:
-
Cytotoxicity Studies :
- A study on derivatives of biphenyl compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Molecular Docking Studies :
- Antioxidant Activity :
Data Table of Biological Activities
| Study Reference | Biological Activity | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Study 1 | Cytotoxicity | MCF-7 (Breast Cancer) | Induction of apoptosis |
| Study 2 | Enzyme Inhibition | A549 (Lung Cancer) | Inhibition of HDAC and telomerase |
| Study 3 | Antioxidant Activity | HeLa (Cervical Cancer) | Reduction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
